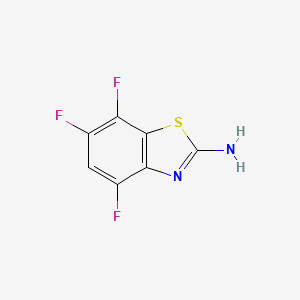

2-Amino-4,6,7-trifluorobenzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

942473-95-2 |

|---|---|

Molecular Formula |

C7H3F3N2S |

Molecular Weight |

204.17 g/mol |

IUPAC Name |

4,6,7-trifluoro-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H3F3N2S/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H,(H2,11,12) |

InChI Key |

MDXPZGBVQCYUTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=C1F)F)SC(=N2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4,6,7 Trifluorobenzothiazole and Its Derivatives

Direct Synthesis Approaches to 2-Aminobenzothiazoles

The foundational step in synthesizing the target molecule is the construction of the 2-aminobenzothiazole (B30445) scaffold. This is typically achieved through reactions that form the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Cyclization reactions are a cornerstone in the synthesis of 2-aminobenzothiazoles. A prominent method involves the intramolecular cyclization of N-arylthioureas. This transformation can be catalyzed by various reagents, including bromine in a solvent like chloroform (B151607) or acetic acid. indexcopernicus.comnih.gov The reaction proceeds by an electrophilic attack on the aromatic ring, leading to the formation of the crucial C-S bond and subsequent ring closure.

Transition metals also play a significant role in catalyzing these cyclizations. Copper- and palladium-catalyzed reactions have been developed for the intramolecular C-S bond formation, starting from aryl halides and thioureas. indexcopernicus.com Furthermore, metal-free approaches have been established, utilizing iodine and molecular oxygen as a green oxidant to synthesize 2-aminobenzothiazoles from cyclohexanones and thioureas under mild conditions. acs.org These methods offer alternatives that avoid transition metals while providing satisfactory yields. acs.org

Table 1: Selected Cyclization Methods for 2-Aminobenzothiazole Synthesis

| Starting Materials | Catalyst/Reagent | Key Feature |

|---|---|---|

| Arylthiourea | Bromine in Chloroform | Classic Hugerschoff reaction. indexcopernicus.com |

| N-arylthioureas | RuCl₃ | Intramolecular oxidative coupling. nih.gov |

| Aryl halide and Thiourea (B124793) | Copper or Palladium catalysts | Intramolecular C-S cross-coupling. indexcopernicus.com |

| Cyclohexanone and Thiourea | Iodine / O₂ | Metal-free aerobic oxidative cyclization. acs.org |

Thiourea and its derivatives are versatile reagents for constructing the 2-aminobenzothiazole system. The classical synthesis, often referred to as the Hugerschoff reaction, involves the cyclization of an arylthiourea with bromine in chloroform to form the 2-aminobenzothiazole. indexcopernicus.com

A widely applicable method involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in the presence of bromine and acetic acid. nih.govresearchgate.netscholarsresearchlibrary.com This reaction proceeds via the in situ formation of a thiocyanogen (B1223195) intermediate, which then attacks the aniline ring, followed by cyclization to yield the 2-aminobenzothiazole. The position of substituents on the final benzothiazole (B30560) ring is dictated by the substitution pattern of the initial aniline. For instance, reacting 4-substituted anilines generally leads to 6-substituted 2-aminobenzothiazoles. nih.gov

Alternatively, pre-formed phenylthioureas can be used as precursors. These compounds can be cyclized non-regioselectively using bromine. nih.gov However, for regiospecific synthesis, ortho-fluoroanilines can be converted to phenylthioureas, which then undergo intramolecular nucleophilic aromatic substitution (SNAr) to form the benzothiazole ring with high regioselectivity. nih.gov

Strategies for Introducing Fluorine Substituents into Benzothiazole Systems

The incorporation of fluorine atoms into the benzothiazole core is critical for producing 2-Amino-4,6,7-trifluorobenzothiazole. This can be achieved either by starting with appropriately fluorinated precursors or by performing fluorination reactions on benzothiazole intermediates. The presence of fluorine can significantly enhance the biological activities of the molecule. researchgate.netnih.gov

The most direct pathway to synthesize a polyfluorinated benzothiazole is to begin with a correspondingly fluorinated aniline. For the target compound, this compound, the synthesis would logically commence from 2,3,5-trifluoroaniline (B1306033). This precursor would then undergo a condensation and cyclization reaction, for example, with potassium thiocyanate and bromine in acetic acid. orientjchem.org This approach ensures that the fluorine atoms are correctly positioned on the benzene ring from the outset.

The synthesis of 2-amino-6-fluoro-7-chloro (1,3)-benzothiazole from 4-fluoro-3-chloro aniline demonstrates the feasibility of this precursor-based strategy. orientjchem.org The fluorinated aniline is treated with potassium thiocyanate in the presence of acetic acid and bromine to yield the desired fluorinated benzothiazole. orientjchem.org This highlights the utility of using halogenated anilines as building blocks for complex benzothiazole derivatives.

Direct fluorination of an existing benzothiazole ring is an alternative strategy, though it presents significant challenges. Nucleophilic fluorination on an aromatic ring can be difficult, particularly when the ring is electron-rich, as is the case with many benzothiazole systems. google.com Electrophilic fluorination methods often lack selectivity and can result in poor yields. google.com

Specialized methods are required to overcome these hurdles. Novel processes have been developed for the [¹⁸F]fluorination of specific benzothiazole derivatives used as in vivo imaging agents. google.com These methods often involve the use of precursors with activating groups (e.g., a nitro group) to facilitate nucleophilic substitution by a fluoride (B91410) ion. The choice of base and reaction conditions, such as using aprotic solvents at elevated temperatures, is crucial for achieving good radiochemical yields. google.com While these techniques are often tailored for radiolabeling, the underlying principles can inform strategies for the synthesis of stable, non-radioactive fluorinated compounds.

Derivatization of the 2-Amino Group

The 2-amino group of the benzothiazole ring is a versatile functional handle that allows for a wide range of chemical modifications. These derivatizations are often performed to explore the structure-activity relationships of benzothiazole-based compounds in medicinal chemistry. mdpi.comresearchgate.netnih.gov

Common derivatization reactions include:

Formation of Ureas and Thioureas: The amino group readily reacts with isocyanates and isothiocyanates to form the corresponding urea (B33335) and thiourea derivatives. mdpi.comresearchgate.net These reactions are typically carried out in a suitable solvent and can be used to link the benzothiazole scaffold to various other chemical moieties. mdpi.comnih.gov

Acylation: The amino group can be acylated using acid chlorides or anhydrides. researchgate.netnih.gov For example, reaction with chloroacetyl chloride yields an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate, which can be further functionalized by reaction with amines. researchgate.net

Schiff Base Formation: Condensation of the 2-amino group with aldehydes results in the formation of Schiff bases (imines). researchgate.net These intermediates can be used in subsequent reactions to create more complex heterocyclic systems. researchgate.net

Multicomponent Reactions: The 2-amino group can participate in multicomponent reactions, allowing for the rapid construction of complex molecules in a single step. nih.gov These reactions often involve the reaction of the 2-aminobenzothiazole, an aldehyde, and a third component to build fused heterocyclic systems. nih.govnih.gov

Table 2: Examples of Derivatization Reactions of the 2-Amino Group

| Reagent | Product Type | Reaction Example |

|---|---|---|

| Isothiocyanates (e.g., p-chlorophenylisothiocyanate) | Thiourea | Forms N-(benzothiazol-2-yl)-N'-(aryl)thioureas. researchgate.net |

| Isocyanates (e.g., ethylisocyanate) | Urea | Forms N-(benzothiazol-2-yl)-N'-(alkyl/aryl)ureas. mdpi.com |

| Acid Chlorides (e.g., Chloroacetyl chloride) | Amide | Produces N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. researchgate.net |

| Aldehydes (e.g., m-nitro benzaldehyde) | Schiff Base (Imine) | Forms an imine linkage at the 2-position. researchgate.net |

| Aldehydes and 1,3-Diketones | Fused Heterocycles | Three-component reaction to form annulated products. nih.gov |

Acylation and Amidation Reactions

The 2-amino group of the benzothiazole ring serves as a key functional handle for derivatization through acylation and amidation reactions, leading to the formation of amide linkages. These reactions are fundamental in creating diverse libraries of compounds for drug discovery.

Acylation Reactions: The acylation of 2-aminobenzothiazoles typically involves reacting the primary amino group with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For halogenated 2-aminothiazoles, direct acylation can sometimes lead to complex reaction mixtures and low yields. A more effective strategy often involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the amino function. This approach prevents overreaction and improves yields. For instance, the acylation of N-Boc protected 2-amino-4-halothiazoles with reagents like O-acetylsalicyloyl chloride, followed by a mild deprotection step, has been shown to produce high yields of the desired N-acylated products. nih.gov

While specific studies on this compound are not extensively detailed in the available literature, the principles of acylating other halogenated aminobenzothiazoles are applicable. The reaction of 2-amino-6-nitrobenzothiazole (B160904) with acetic anhydride in pyridine (B92270) is a documented example of direct acylation on the benzothiazole core. nih.gov The strong electron-withdrawing nature of the three fluorine atoms in the target compound would likely decrease the nucleophilicity of the 2-amino group, potentially requiring more forcing reaction conditions or specialized catalysts to achieve efficient acylation.

Amidation Reactions: Amidation involves the formation of an amide bond between the 2-amino group and a carboxylic acid. Direct amidation is often challenging and requires activating agents or catalysts. Modern synthetic methods employ various catalysts to facilitate this transformation under milder conditions. For example, titanium tetrafluoride (TiF₄) has been identified as an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene, yielding amides in good to excellent yields. researchgate.net Lewis acid catalysts, in general, can be used for the chemoselective amidation of unprotected amino acids, which could be adapted for reactions with heterocyclic amines like this compound. nih.gov

The table below summarizes representative acylation/amidation reactions on related 2-aminobenzothiazole structures, providing a basis for developing protocols for the trifluoro analogue.

| Reactant | Reagent | Base/Catalyst | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-bromothiazole | O-Acetylsalicyloyl chloride | Et₃N | THF | N-Acylated amide | Low (Improved with Boc-protection) | nih.gov |

| 2-Amino-6-nitrobenzothiazole | Acetic Anhydride (Ac₂O) | Pyridine | Pyridine | N-Acetylated amide | Not specified | nih.gov |

| General Carboxylic Acids + Amines | - | TiF₄ (10 mol%) | Toluene | Amide | Good to Excellent | researchgate.net |

Schiff Base Formation and Subsequent Transformations

The reaction of the primary amino group of this compound with aldehydes or ketones provides a straightforward route to the synthesis of Schiff bases (or imines). These compounds are valuable intermediates that can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

The synthesis of Schiff bases from the closely related 4,6-difluoro-2-aminobenzothiazole has been well-documented, providing a reliable template for the trifluoro analogue. The general procedure involves the condensation of the aminobenzothiazole with a substituted aromatic aldehyde in an alcohol solvent, such as methanol, often with a catalytic amount of glacial acetic acid. ijpbs.commedwinpublishers.com The reaction mixture is typically heated under reflux for several hours. The resulting Schiff bases are often colored solids that can be purified by recrystallization. ijpbs.commedwinpublishers.com

Subsequent transformations of the resulting imine bond can lead to a variety of other derivatives. For example, the C=N double bond can be selectively reduced using agents like sodium borohydride (B1222165) to yield the corresponding secondary amine. This transformation adds structural flexibility and is a common strategy in medicinal chemistry to modify a molecule's properties.

The table below details the synthesis of various Schiff bases from 4,6-difluoro-2-aminobenzothiazole, which serves as a model for reactions involving this compound.

| Aldehyde Reactant | Solvent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde (B131446) | Methanol | Glacial Acetic Acid | Reflux, 10-12 hrs | 62.95% | ijpbs.com |

| 5-Bromo-2-hydroxybenzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 10-12 hrs | 78.65% | ijpbs.com |

| 3,4-Dimethoxybenzaldehyde (B141060) | Methanol | Glacial Acetic Acid | Reflux, 5-7 hrs | 55.39% | ijpbs.com |

| 4-Chlorobenzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 4-5 hrs | 58.58% | medwinpublishers.com |

| 1H-Indole-3-carbaldehyde | Methanol | Glacial Acetic Acid | Reflux, 5-7 hrs | Not specified | medwinpublishers.com |

Regioselective Synthesis of Substituted Benzothiazole Scaffolds

The regioselective synthesis of the this compound scaffold is critical for ensuring the correct placement of the fluorine substituents and the amino group, which dictates the molecule's final properties. The classical and most versatile method for constructing 2-aminobenzothiazoles is the Hugerschoff synthesis, which involves the oxidative cyclization of N-arylthioureas.

For the synthesis of this compound, a plausible synthetic route would begin with a correspondingly substituted aniline. The key starting material would be 2,3,5-trifluoroaniline . This precursor ensures the desired fluorine substitution pattern on the final benzothiazole ring.

The synthetic sequence would proceed as follows:

Formation of Arylthiourea: 2,3,5-trifluoroaniline is reacted with a thiocyanate salt (e.g., ammonium (B1175870) or potassium thiocyanate) under acidic conditions to form the intermediate N-(2,3,5-trifluorophenyl)thiourea.

Oxidative Cyclization: The N-(2,3,5-trifluorophenyl)thiourea is then subjected to oxidative cyclization. A common reagent for this step is bromine in a solvent like chloroform or acetic acid. This reaction proceeds via an electrophilic attack on the aromatic ring, followed by ring closure to form the thiazole ring, yielding the target this compound.

This method provides high regioselectivity, as the position of the substituents on the final benzothiazole ring is determined by the substitution pattern of the starting aniline.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yields, minimizing reaction times, and ensuring the scalability and sustainability of a synthetic process. For the synthesis of this compound and its derivatives, key parameters to consider include the choice of catalyst, solvent, reaction temperature, and reaction time.

For Schiff Base Formation: In the synthesis of Schiff bases from 4,6-difluoro-2-aminobenzothiazole, variations in reaction time and temperature have been shown to affect the final yield. For instance, condensation with 4-(dimethylamino)benzaldehyde required a 10-12 hour reflux, whereas the reaction with 3,4-dimethoxybenzaldehyde was complete in 5-7 hours. ijpbs.com This suggests that the electronic properties of the aldehyde play a significant role. Optimization studies would involve screening different acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) and solvents to improve reaction efficiency.

For Core Benzothiazole Synthesis: The cyclization of N-arylthioureas can be sensitive to reaction conditions. The choice of the oxidizing agent and solvent can impact the yield and purity of the 2-aminobenzothiazole product. Green chemistry approaches, such as using novel catalytic systems or solvent-free conditions, are areas of active research for improving these syntheses. For example, the synthesis of other 2-aminothiazoles has been optimized by screening the amount of catalyst and the reaction temperature, which significantly increased the product yield. researchgate.net Similar systematic studies would be beneficial for maximizing the yield of this compound.

The following table presents a summary of optimization parameters from related syntheses.

| Reaction Type | Parameter Optimized | Observation | Reference |

|---|---|---|---|

| 2-Aminothiazole (B372263) Synthesis | Catalyst Amount | Increasing catalyst amount from 0 to optimal level increased yield significantly. | researchgate.net |

| Schiff Base Synthesis | Reaction Time | Time varied from 4 to 12 hours depending on the aldehyde used, affecting yield. | ijpbs.commedwinpublishers.com |

| Amidation | Catalyst Type | TiF₄ was found to be highly effective compared to other metal fluorides. | researchgate.net |

| General Cyclocondensation | Solvent & Catalyst | Polar solvents (DMSO, DMF, ethanol) and specific bases (sodium ethoxide) gave higher yields compared to others. | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 4,6,7 Trifluorobenzothiazole

Reactivity Profile of the 2-Aminobenzothiazole (B30445) Core

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal and synthetic chemistry, known for its versatile reactivity. nih.gov The core structure features a benzene (B151609) ring fused to a thiazole (B1198619) ring, with an amino group at the 2-position. This arrangement provides multiple reactive sites. The endocyclic nitrogen and the exocyclic amino group are key to its chemical behavior, allowing it to participate in a variety of chemical transformations. researchgate.net

The 2-aminobenzothiazole system can act as a reactant or a reaction intermediate in the synthesis of various fused heterocyclic compounds. nih.gov The strategic placement of the amino group and the endocyclic nitrogen facilitates reactions with bis-electrophilic reagents, leading to the formation of diverse and complex molecular architectures. nih.gov

Reactions Involving the 2-Amino Group

The exocyclic amino group at the C2 position is a primary site of reactivity in 2-aminobenzothiazoles. Its nucleophilic nature drives a wide range of reactions, including condensation and cycloaddition, leading to the synthesis of novel heterocyclic systems.

The 2-amino group of the benzothiazole (B30560) core exhibits significant nucleophilic character, readily participating in reactions with electrophiles. researchgate.net This reactivity allows for the facile functionalization of the molecule. For instance, 2-aminobenzothiazoles can be acylated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. nih.gov This intermediate can then undergo further nucleophilic substitution reactions. usra.edu

The nucleophilicity of the 2-amino group is central to its role as a building block in organic synthesis. It can attack various electrophilic centers, initiating a cascade of reactions to build more complex molecules. The reactivity of this group can be modulated by the substituents on the benzothiazole ring system.

The 2-amino group is instrumental in condensation and cycloaddition reactions, which are powerful methods for the construction of new heterocyclic rings. 2-Aminobenzothiazoles are known to undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.gov These intermediates can then be used in subsequent cyclization reactions. For example, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of pyrimido[2,1-b]benzothiazole derivatives. acs.org

Furthermore, 2-aminobenzothiazoles can participate in cycloaddition reactions. For example, they can react with nonstabilized azomethine ylides in a [3+2] cycloaddition to furnish imidazolidine (B613845) derivatives. rsc.org The proposed mechanism for some multi-component reactions involves a cascade of Knoevenagel condensation, nucleophilic addition of the azole, and subsequent intramolecular cyclization. acs.org

| Reaction Type | Reactants | Product Type | Key Features |

| Condensation | Aldehydes, 1,3-Diketones | Pyrimido[2,1-b]benzothiazoles | Tandem reaction, intramolecular cyclization acs.org |

| Condensation | Aldehydes, 4-Hydroxycoumarin | Spiroheterocycles | Acid-catalyzed cascade, Diels-Alder heterocycloaddition acs.org |

| Cycloaddition | α-Halo ketones, Carbon disulfide | Functionalized bisthiazoles | Involves addition, condensation, enolization, and cyclization acs.org |

| Cycloaddition | Nonstabilized azomethine ylides | Imidazolidine derivatives | [3+2] cycloaddition, high regioselectivity rsc.org |

Influence of Fluorine Substituents on Electronic Properties and Reactivity

The presence of multiple fluorine atoms is expected to decrease the basicity of the amino group and the endocyclic nitrogen, making them less nucleophilic compared to their non-fluorinated counterpart. This deactivation can influence the reaction rates and conditions required for transformations involving these groups.

Conversely, the electron-withdrawing nature of the fluorine substituents makes the benzothiazole ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzothiazoles. The fluorine atoms can also influence the acidity of adjacent C-H bonds, potentially facilitating deprotonation and subsequent functionalization.

From a broader perspective, the incorporation of fluorine can alter the molecule's physical properties, such as lipophilicity and metabolic stability, which is a key consideration in medicinal chemistry. nih.gov While fluorine can act as an electron-donating group through resonance (conjugation), in the case of benzothiadiazole-based dyes, the inductive electron-withdrawing effect has been shown to be dominant. nih.gov

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on 2-Amino-4,6,7-trifluorobenzothiazole are not extensively documented, insights can be drawn from related systems.

The photochemistry of benzothiazole derivatives is an area of active investigation. While specific photochemical rearrangements of this compound have not been detailed in the literature, general principles of photochemical reactions of aromatic and heterocyclic compounds can be considered. UV irradiation of benzothiazole derivatives can lead to a variety of reactions, including photodegradation. researchgate.net The presence of electron acceptors can significantly modify the photochemical behavior. researchgate.net

In the context of fluorinated aromatic compounds, photolysis can lead to the cleavage of C-F bonds, although these bonds are generally strong. nih.gov The specific photochemical pathways would depend on the irradiation wavelength, the solvent, and the presence of other reactive species. For other heterocyclic systems, UV irradiation is known to induce ring-opening and rearrangement reactions. For instance, the photolysis of thiazole has been shown to proceed via cleavage of the S-C bond. It is plausible that this compound could undergo similar photochemical transformations, potentially leading to novel rearranged products. However, without specific experimental data, these remain hypothetical pathways.

Acid-Catalyzed Reaction Mechanisms

The chemical behavior of this compound in the presence of acids is governed by the basicity of its nitrogen atoms and the subsequent susceptibility of the protonated forms to various reactions. The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the electron density throughout the molecule, thereby affecting its reactivity under acidic conditions. The acid-catalyzed reaction mechanisms primarily involve protonation, which can lead to enhanced reactivity in electrophilic and nucleophilic substitution reactions, as well as condensation reactions.

Protonation Equilibria:

In an acidic medium, 2-aminobenzothiazole derivatives can undergo protonation at two primary sites: the exocyclic amino group (-NH₂) and the endocyclic nitrogen atom within the thiazole ring. Spectroscopic studies on various substituted 2-aminobenzothiazoles have shown that the first protonation predominantly occurs on the exocyclic amino group to form an ammonium (B1175870) cation. acs.org The second protonation, which takes place in more strongly acidic conditions, occurs on the thiazole ring nitrogen. acs.org

The equilibrium between the neutral and protonated forms is dependent on the acid dissociation constant (pKa) of the conjugate acids. The electron-withdrawing nature of the fluorine substituents in this compound is expected to decrease the basicity of both nitrogen atoms compared to unsubstituted 2-aminobenzothiazole, thus requiring a stronger acidic medium for protonation.

Table of pKa Values for Substituted 2-Aminobenzothiazole Derivatives

| Compound | Substituent(s) | pKa (H₁/₂) for first protonation (amino group) |

| 2-Aminobenzothiazole | None | 3.95 |

| 2-Amino-6-methylbenzothiazole | 6-CH₃ | 4.20 |

| 2-Amino-6-methoxybenzothiazole | 6-OCH₃ | 4.45 |

| 2-Amino-6-chlorobenzothiazole | 6-Cl | 3.50 |

| 2-Amino-6-nitrobenzothiazole (B160904) | 6-NO₂ | 1.80 |

This data is adapted from studies on substituted 2-aminobenzothiazole derivatives and is intended to illustrate general trends. acs.org The data indicates that electron-donating groups (like methyl and methoxy) increase the pKa, making the compound more basic, while electron-withdrawing groups (like chloro and nitro) decrease the pKa, making it less basic. It can be inferred that the multiple fluorine atoms on this compound would result in a pKa value significantly lower than that of the unsubstituted parent compound.

Mechanism in Condensation Reactions:

Acid catalysts, such as p-toluenesulfonic acid (p-TSA), are often employed in reactions involving 2-aminobenzothiazoles. nih.gov For instance, in three-component reactions to synthesize quinazoline (B50416) derivatives, the acid is proposed to increase the nucleophilicity of the nitrogen atom in the 2-aminobenzothiazole. nih.gov The mechanism likely involves the protonation of a carbonyl-containing reactant, which makes it more electrophilic and susceptible to nucleophilic attack by the amino group of the benzothiazole. The exocyclic amino group of 2-aminobenzothiazole, even when slightly deactivated by the fluorinated ring, remains a potent nucleophile and can participate in condensation reactions with aldehydes, ketones, and other electrophiles.

A generalized mechanism for an acid-catalyzed condensation with an aldehyde is as follows:

Protonation of the Electrophile: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The exocyclic amino group of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, creating a better leaving group (water).

Dehydration: The elimination of a water molecule results in the formation of a protonated imine (Schiff base).

Deprotonation: The final product, an N-(benzothiazol-2-yl)imine, is formed upon deprotonation.

Ring Activation and Potential Ring-Opening:

Lewis acids can play a role in activating the benzothiazole ring. scholaris.ca Coordination of a Lewis acid to the endocyclic nitrogen atom can increase the electrophilicity at the C2 position. scholaris.ca This enhanced electrophilicity makes the C2 carbon more susceptible to attack by nucleophiles. Although this is described for oxidative ring-opening, a similar principle of activation by a proton (a Brønsted acid) could facilitate nucleophilic attack on the ring under certain conditions. For example, strong acids might catalyze the hydrolysis of the amino group, although this is generally not a facile process.

While the benzothiazole ring is generally stable, ring-opening reactions can occur under specific, often oxidative, conditions. scholaris.caresearchgate.net In some instances, these reactions are promoted by coordination to a Lewis acid center, which polarizes the ring system. rsc.org It is plausible that under harsh acidic and nucleophilic conditions, protonation of the endocyclic nitrogen could similarly render the ring more vulnerable to cleavage.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. For 2-Amino-4,6,7-trifluorobenzothiazole, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the aromatic ring system (C-H and C=C stretching), the thiazole (B1198619) ring (C=N, C-S stretching), and the carbon-fluorine bonds (C-F stretching).

Analysis of related compounds such as 2-aminobenzothiazole (B30445) and its derivatives suggests that the N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500 and 1700 cm⁻¹ would likely contain bands corresponding to the C=C stretching of the benzene (B151609) ring and the C=N stretching of the thiazole ring, as well as the N-H bending (scissoring) mode of the amino group. The C-F stretching vibrations, which are typically strong and characteristic, are anticipated in the 1100-1400 cm⁻¹ range.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Predicted Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 3450 - 3300 | N-H asymmetric and symmetric stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1650 - 1600 | N-H scissoring (bending) |

| 1600 - 1550 | C=N stretching (thiazole ring) |

| 1500 - 1400 | Aromatic C=C stretching |

| 1400 - 1100 | C-F stretching |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the benzothiazole (B30560) ring system. The symmetric vibrations of the aromatic ring and the C-S bond within the thiazole ring are expected to be prominent.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS studies could be employed to obtain high-quality spectra from very small amounts of the compound and to probe the orientation of the molecule on the metal surface. The enhancement of specific vibrational modes can provide clues about which parts of the molecule are interacting most strongly with the substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for a complete structural assignment.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 6.5 - 7.5 | t or ddd | J(H,F) |

Carbon-13 (¹³C) NMR Characteristics

The ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms in the this compound molecule. The chemical shifts of these carbons would be highly dependent on their local electronic environment. The carbon atom of the C-NH₂ group in the thiazole ring is expected at a characteristic downfield shift. The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and their signals will appear as doublets. Smaller two- and three-bond couplings (²JCF, ³JCF) to other fluorine atoms may also be observed, leading to more complex splitting patterns.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | 160 - 170 | s or m |

| C4 | 140 - 150 | d or m |

| C5 | 100 - 110 | d or m |

| C6 | 145 - 155 | d or m |

| C7 | 140 - 150 | d or m |

| C8 | 115 - 125 | s or m |

Fluorine-19 (¹⁹F) NMR Spectroscopic Probes

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. wikipedia.org For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the 4, 6, and 7 positions. The chemical shifts of these fluorine nuclei are sensitive to their position on the aromatic ring and the nature of the substituent groups. ucsb.edu Furthermore, spin-spin coupling between the fluorine atoms (F-F coupling) would be observed, providing valuable information about their relative positions. The coupling patterns would likely be complex, showing doublet of doublets or more intricate multiplets.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-4 | -120 to -140 | dd | J(F4,F6), J(F4,F7) |

| F-6 | -110 to -130 | dd | J(F6,F4), J(F6,F7) |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. In this specific molecule, the aromatic region would be of limited use for COSY due to the presence of only a single proton. However, it would confirm the absence of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and directly attached carbons (¹³C). It would definitively link the lone aromatic proton signal to its corresponding carbon atom (C5) in the benzene portion of the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, an HMBC spectrum would be invaluable. It would show correlations from the C5 proton to adjacent carbons, including those bearing fluorine atoms (C4 and C6), providing critical data to confirm the substitution pattern. Correlations from the amino (-NH₂) protons to C2 and C8a would also solidify the assignment of the heterocyclic portion of the molecule.

¹⁹F-¹³C Heteronuclear NMR: Given the trifluoro substitution, experiments correlating fluorine and carbon nuclei would provide definitive evidence for the placement of the fluorine atoms by showing which carbons are directly bonded to fluorine.

By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecule's structural integrity.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound, the electron impact (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation of related 2-aminobenzothiazoles often involves characteristic cleavages of the thiazole ring. chemicalbook.com Expected fragmentation pathways for this compound could include:

Loss of HCN: A common fragmentation for amino-heterocycles.

Ring Cleavage: Scission of the thiazole ring, potentially leading to the formation of a fluorinated benzenethiol-type radical cation.

Retro-Diels-Alder (RDA) type fragmentation: While less common, complex rearrangements can occur.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This technique is essential for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its elemental formula, C₇H₃F₃N₂S. The calculated exact mass can be compared to the experimentally measured value, with a match within a very small tolerance (typically < 5 ppm) providing unambiguous confirmation of the molecular formula.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃F₃N₂S |

| Calculated Exact Mass | 223.9969 Da |

| Expected Measurement Tolerance | ± 0.0011 Da (for 5 ppm) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov The spectrum is characteristic of the conjugated π-electron system within a molecule. The benzothiazole ring system is a chromophore that exhibits characteristic absorptions.

| Solvent | λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol | ~260 nm | π → π |

| Ethanol | ~300 nm | π → π |

Note: Data is for 2-amino-4-methylbenzothiazole (B75042) and serves as an example of typical values for this class of compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-stacking.

A crystallographic study of this compound would reveal:

The planarity of the fused benzothiazole ring system.

The precise bond lengths of C-F, C-N, C-S, and C-C bonds. The C-S bond distances within the thiazole ring are expected to be intermediate between single and double bond lengths, indicating electron delocalization. researchgate.net

The crystal packing arrangement, which is likely to be dominated by intermolecular hydrogen bonds involving the amino group (as a donor) and the thiazole nitrogen atom (as an acceptor). researchgate.net

The table below presents typical bond lengths observed in the crystal structure of a related compound, 2-amino-4-methylbenzothiazole, which illustrates the expected values for the core structure. researchgate.net

| Bond | Typical Length (Å) |

|---|---|

| S1—C2 | 1.75 |

| S1—C7a | 1.74 |

| N3—C2 | 1.31 |

| N(amino)—C2 | 1.34 |

Note: Data derived from the crystal structure of 2-amino-4-methylbenzothiazole. researchgate.net

Tautomerism Studies using Spectroscopic and Computational Methods

2-Aminobenzothiazoles can theoretically exist in two tautomeric forms: the amino form and the imino form, which differ in the position of a proton. nih.gov The amino tautomer is generally the more stable and predominant form for 2-aminothiazole (B372263) and its derivatives.

The study of this equilibrium involves a combination of spectroscopic and computational methods:

NMR Spectroscopy: In different solvents, the chemical shifts of the amino protons and the ring carbons can provide clues about the predominant tautomeric form. The observation of distinct signals for the two amino protons is characteristic of the amino form.

UV-Vis Spectroscopy: The different electronic structures of the amino and imino tautomers would result in different absorption spectra. By analyzing the spectrum in various solvents, shifts in the equilibrium can be monitored.

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to predict the optimized geometries and relative energies of different tautomers. nih.gov These calculations can determine the thermodynamic stability of the amino versus the imino form in the gas phase and in solution (using solvent models), providing a theoretical basis for the experimental observations. For related 2-aminothiazole systems, computational studies consistently show the amino form to be significantly lower in energy. nih.gov

Theoretical and Computational Chemistry of 2 Amino 4,6,7 Trifluorobenzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. For 2-Amino-4,6,7-trifluorobenzothiazole, DFT calculations are instrumental in determining its optimized geometry and electronic properties. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles of the ground state molecule. researchgate.net These calculations would reveal the planarity of the benzothiazole (B30560) ring system and the orientation of the amino group and fluorine substituents. The computed geometric parameters serve as the foundation for further spectroscopic and reactivity predictions. nih.gov

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic transitions of a molecule. nih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dntb.gov.ua The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the amino group and the sulfur atom, making them potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the regions near the electron-withdrawing fluorine atoms would exhibit a positive potential, indicating them as possible sites for nucleophilic attack.

Conformational Analysis and Tautomeric Equilibrium Investigations

Conformational analysis of this compound would involve studying the rotation around the C-N bond of the amino group to identify the most stable conformers. Additionally, investigations into tautomeric equilibrium are crucial, as aminobenzothiazoles can exist in both amino and imino forms. mdpi.comsemanticscholar.org Computational methods can predict the relative energies of these tautomers and the energy barriers for their interconversion. semanticscholar.org For this compound, the amino tautomer is generally expected to be the more stable form, a common characteristic for 2-aminothiazole (B372263) derivatives. mdpi.com The relative stability of different conformers and tautomers can be influenced by solvent effects, which can also be modeled computationally. unimi.it

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups and bond vibrations within this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F. researchgate.net These theoretical chemical shifts, when compared to experimental values, can help in the complete assignment of the NMR spectra and provide further confirmation of the molecule's structure. ucl.ac.uk

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric Stretch | 3450 |

| N-H (Amino) | Asymmetric Stretch | 3550 |

| C=N (Thiazole) | Stretch | 1620 |

| C-F | Stretch | 1100-1200 |

Note: The data in this table is for illustrative purposes and represents typical ranges for these functional groups.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. researchgate.net These simulations can explore the conformational landscape of the molecule, revealing the flexibility of the amino group and the benzothiazole ring. biorxiv.org Furthermore, MD simulations can be used to investigate intermolecular interactions, such as how the molecule interacts with solvent molecules or potential biological targets. nih.gov This can provide insights into its solubility and binding mechanisms at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict their potential biological efficacy. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with observed biological activity. nih.gov By identifying the key structural features that contribute to the desired activity, QSAR models can guide the design of new, more potent derivatives.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a protein.

While the broader class of benzothiazole derivatives has been the subject of numerous computational studies, including molecular docking, to explore their potential as inhibitors for various enzymes and receptors in different disease contexts, specific data for the this compound derivative is not available in the reviewed literature.

Therefore, it is not possible to present data tables on binding affinities, interacting amino acid residues, or detailed research findings on its interactions with biological targets at this time. Further computational research would be required to elucidate the potential biological targets and binding interactions of this compound.

Pre Clinical Biological Activity Research of 2 Amino 4,6,7 Trifluorobenzothiazole Derivatives

Anticancer Activity Investigations (In Vitro Studies)

Derivatives of 2-aminobenzothiazole (B30445) have been extensively evaluated for their potential as anticancer agents, demonstrating potent activity against a variety of human cancer cell lines. Research has focused on their ability to induce cell death, inhibit proliferation, and modulate key signaling pathways involved in cancer progression. Fluorinated versions, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown particularly potent and selective antitumor properties in vitro.

Cell Line Specific Cytotoxicity Assays

In vitro studies using cytotoxicity assays like the MTT assay are fundamental in determining the antiproliferative effects of new compounds. Various 2-aminobenzothiazole derivatives have exhibited significant cytotoxic activity against a broad spectrum of cancer cell lines. For instance, certain novel benzothiazole (B30560) derivatives demonstrated more potent cytotoxicity against the human breast cancer MCF-7 cell line than the reference drug cisplatin. One derivative, compound 6b, was identified as a lead compound with an IC₅₀ value of 5.15 µM against MCF-7 cells.

Fluorinated 2-(4-aminophenyl)benzothiazoles have shown exceptionally potent cytotoxicity, with GI₅₀ values less than 1 nM in sensitive human breast cancer cell lines like MCF-7 and MDA-468. The antiproliferative activity of these compounds is often selective, with high potency against specific cancer cells but inactivity against others, such as PC-3 prostate and HCT-116 colon cancer cells.

The table below summarizes the cytotoxic activity of various 2-amin

Antimicrobial Activity Studies (In Vitro)

Proposed Mechanisms of Antimicrobial Action

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant antimicrobial and antifungal activities, with several mechanisms of action being proposed based on their structural features. The presence and position of fluorine atoms can play a crucial role in enhancing this potency. nih.gov

One primary proposed mechanism is the inhibition of essential bacterial enzymes. Docking studies have suggested that benzothiazole derivatives can inhibit uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme vital for the biosynthesis of the bacterial cell wall. nih.govmdpi.com For instance, thiazolidin-4-one derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole have shown potent activity against bacterial strains like Listeria monocytogenes and Staphylococcus aureus. nih.gov

Another potential pathway, particularly for derivatives designed to mimic fluoroquinolone antibiotics, involves the inhibition of bacterial DNA synthesis. nih.gov This is achieved by targeting DNA gyrase and topoisomerase IV, enzymes required for the replication and separation of bacterial DNA. The fluorine atom is believed to be critical in the interaction with DNA gyrase. nih.gov

In the context of antifungal activity, the proposed mechanism often involves the inhibition of 14α-lanosterol demethylase, an enzyme crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com Studies on 6-substituted 2-aminobenzothiazole derivatives revealed significant activity against various Candida species, with potency increasing with greater steric hindrance at the 6-position of the benzothiazole ring. core.ac.uk

Table 1: Proposed Antimicrobial Mechanisms of Benzothiazole Derivatives

| Proposed Mechanism | Target Enzyme/Process | Target Organism Type | Relevant Derivatives |

|---|---|---|---|

| Cell Wall Synthesis Inhibition | Uridine Diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) | Bacteria | Thiazolidin-4-one derivatives of benzothiazole nih.govmdpi.com |

| DNA Synthesis Inhibition | DNA Gyrase, Topoisomerase IV | Bacteria | Fluoroquinolone-mimicking benzothiazoles nih.gov |

| Ergosterol Synthesis Inhibition | 14α-Lanosterol Demethylase | Fungi | Heteroarylated benzothiazoles mdpi.com |

Anti-inflammatory Activity Assessment

Fluorinated benzothiazole derivatives have been identified as potent anti-inflammatory agents, primarily acting through the modulation of key signaling pathways involved in the inflammatory response.

A significant mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govturkjps.org Research on benzothiazole derivatives bearing a fluorine substituent demonstrated an ability to suppress the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in HepG2 cells by inhibiting NF-κB. turkjps.org The fluorine-substituted compound showed greater inhibitory activity than a similar nitro-substituted derivative. turkjps.org This mechanism involves preventing the phosphorylation of IκBα and the p65 subunit of NF-κB, which is necessary for its translocation to the nucleus to initiate the transcription of pro-inflammatory genes. nih.gov

Another critical anti-inflammatory mechanism is the activation of the Nuclear factor-2 erythroid related factor-2 (Nrf2) pathway. frontiersin.orgwesleyan.edu Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. frontiersin.org Activation of the Nrf2 pathway can suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), thereby mitigating the inflammatory response. mdpi.com While not yet demonstrated specifically for 2-Amino-4,6,7-trifluorobenzothiazole, this pathway is a recognized target for structurally related anti-inflammatory compounds. frontiersin.orgmdpi.com

Antioxidant Properties and Free Radical Scavenging

The antioxidant potential of 2-aminobenzothiazole derivatives has been explored through various assays, with substitutions on the core structure playing a determining role in the activity. Certain derivatives have shown potent free radical scavenging capabilities. For example, a series of N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-3-substituted phenyl acrylamide (B121943) derivatives exhibited strong antioxidant activity in both ferric ion reduction and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. amazonaws.com Similarly, benzothiazol-2-yl-hydrazone derivatives, particularly those bearing methoxy (B1213986) groups, demonstrated promising DPPH radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid. niscair.res.in

However, it is noteworthy that not all derivatives possess this property. Studies on fluorinated 2-amino-4-aryl thiazole (B1198619) derivatives, which are potent inhibitors of the 5-lipoxygenase enzyme, revealed poor DPPH radical scavenging activity. researchgate.netepa.gov This suggests that their anti-inflammatory mechanism is not mediated by antioxidant effects but rather by direct enzyme inhibition. epa.govrsc.org This highlights the chemical diversity within the broader class and indicates that antioxidant activity is highly dependent on the specific substitution pattern of the derivative.

Other Investigated Pharmacological Activities (e.g., Anticonvulsant, Antidiabetic, Antihypertensive, Antiprotozoal, Dopaminergic, Neuroprotective)

Beyond the aforementioned activities, the fluorinated 2-aminobenzothiazole scaffold has been investigated for a range of other pharmacological effects.

Anticonvulsant and Neuroprotective Activity: This is one of the most well-documented activities for this class of compounds. Riluzole (2-Amino-6-trifluoromethoxy benzothiazole), a close structural analog, has shown a broad spectrum of anticonvulsant activity. nih.gov It is effective against seizures induced by maximal electroshock (MES), inhibitors of GABA synthesis, L-glutamate, and kainate, with a proposed mechanism involving the antagonism of excitatory amino acid neurotransmission. nih.gov Another analog, SKA-19 (2-amino-6-trifluoromethylthio-benzothiazole), acts as a mixed KCa2 potassium channel activator and voltage-gated sodium channel (NaV) blocker and is effective in multiple seizure models. researchgate.net Furthermore, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have demonstrated potent neuroprotective effects, attenuating kainic acid-induced cell death in hippocampal slice cultures. nih.govresearchgate.net Riluzole has also been shown to protect against MPTP-induced neurodegeneration of the nigrostriatal dopaminergic pathway, suggesting potential utility in models of Parkinson's disease. nih.gov

Table 2: Anticonvulsant Activity of Fluorinated Benzothiazole Analogs

| Compound | Seizure Model | ED₅₀ | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2-Amino-6-trifluoromethoxy benzothiazole (Riluzole) | Sound-induced (DBA/2 mice) | 0.66 - 4.1 mg/kg, i.p. | Excitatory amino acid antagonist | nih.gov |

| 2-Amino-6-trifluoromethoxy benzothiazole (Riluzole) | L-glutamate-induced | 8.5 mg/kg, i.p. | Excitatory amino acid antagonist | nih.gov |

| 2-Amino-6-trifluoromethoxy benzothiazole (Riluzole) | Kainate-induced | 9.25 mg/kg, i.p. | Excitatory amino acid antagonist | nih.gov |

| 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19) | 6-Hz seizure (mice) | 12.19 mg/kg, i.p. | KCa2 activator, NaV blocker | researchgate.net |

| 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19) | Audiogenic seizure (mice) | 2.15 mg/kg, i.p. | KCa2 activator, NaV blocker | researchgate.net |

Other Activities: The benzothiazole nucleus is known to be a versatile scaffold in medicinal chemistry, with derivatives being investigated for a wide array of biological activities. jocpr.comhumanjournals.com Among these, some benzothiazole derivatives have been screened for antidiabetic potential through mechanisms such as alpha-amylase inhibition. jocpr.com However, specific studies on the antidiabetic, antihypertensive, or antiprotozoal activities of derivatives directly related to this compound are not extensively documented in the current literature.

Enzyme Inhibition Studies (e.g., 5-LOX inhibitors)

Derivatives of the 2-aminothiazole (B372263) and benzothiazole scaffold have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of pro-inflammatory leukotrienes. rsc.org This makes 5-LOX an important target for inflammatory conditions such as asthma. researchgate.net

Research has identified a para-fluoro substituted 2-amino-4-aryl thiazole as a potent 5-LOX inhibitor. researchgate.netrsc.org Molecular docking and kinetic studies suggest that these compounds act as competitive inhibitors, binding to the active site of the enzyme. epa.govrsc.org This is further supported by the observation that these potent 5-LOX inhibitors lack significant antioxidant activity, indicating their mechanism is not based on disrupting the redox cycle of the iron atom within the enzyme's active site, which is a mechanism for other classes of 5-LOX inhibitors like Zileuton. researchgate.netrsc.org

Table 3: 5-LOX Inhibition by Fluorinated 2-Amino-4-Aryl Thiazole Derivatives

| Compound Scaffold | Specific Derivative | IC₅₀ | Proposed Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 2-Amino-4-aryl thiazole | p-fluoro substituted | ~10 µM | Competitive Inhibition | researchgate.netrsc.org |

| Thiazolopyrazole acid | p-fluoro substituted | ~40 µM | Competitive Inhibition | rsc.org |

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The incorporation of fluorine atoms into the benzothiazole (B30560) scaffold, as seen in 2-Amino-4,6,7-trifluorobenzothiazole, has a profound impact on the molecule's biological and pharmacokinetic properties. researchgate.netnih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged in medicinal chemistry to enhance drug-like qualities. researchgate.netresearchgate.net

Adding fluorine can significantly increase a compound's metabolic stability. youtube.com The carbon-fluorine bond is more stable than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes like cytochrome P450. This often leads to a longer biological half-life. researchgate.net

Furthermore, fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netyoutube.com The presence of multiple fluorine atoms can enhance the ability of the compound to cross cell membranes and the blood-brain barrier. The electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which can alter binding interactions with target proteins. nih.gov The fluoro group can also act as a hydrogen-bond acceptor, further influencing drug-target interactions. researchgate.net

Table 1: Effects of Fluorine Substitution on Benzothiazole Derivatives

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, leading to a longer half-life. | researchgate.netyoutube.com |

| Lipophilicity | Enhanced, which can improve membrane permeability and absorption. | researchgate.net |

| Binding Affinity | Can be increased through favorable interactions (e.g., as a hydrogen bond acceptor) with target receptors. | researchgate.netresearchgate.net |

| Electronic Properties | Alters the electronic distribution of the ring, influencing pKa and interaction with targets. | nih.gov |

| Biological Activity | Often enhances potency and selectivity for the intended biological target. | nih.gov |

Role of the 2-Amino Group in Ligand-Target Interactions

The 2-amino group on the benzothiazole ring is a critical pharmacophore that plays a pivotal role in mediating interactions with biological targets. pharmacyjournal.in This group can act as a hydrogen bond donor, forming crucial connections with amino acid residues such as aspartate, glutamate, or serine in the active site of a target protein or enzyme. mdpi.com These hydrogen bonds are often essential for anchoring the ligand in the correct orientation for optimal activity.

Moreover, the 2-amino position is a versatile site for chemical modification. nih.gov By attaching various substituents to this amino group, medicinal chemists can explore the chemical space around the binding pocket, potentially leading to improved potency and selectivity. For instance, acylating the amino group or converting it into a urea (B33335) or thiourea (B124793) can introduce additional points of interaction and modify the compound's physicochemical properties. biorxiv.org Studies on related 2-aminothiazoles have shown that introducing substituted benzoyl groups at this position can improve antitubercular activity by more than 100-fold. nih.gov

Design Principles for Enhanced Biological Potency and Selectivity

The design of novel benzothiazole derivatives with improved potency and selectivity is guided by established medicinal chemistry principles. A key strategy involves incorporating significant pharmacophore groups into the molecular structure. mdpi.com This could mean retaining the core 2-aminobenzothiazole (B30445) scaffold while introducing functional groups that are known to interact with a specific family of targets.

Structure-based drug design is a powerful approach when the three-dimensional structure of the target protein is known. mdpi.com By analyzing the binding pocket, designers can introduce substituents that form specific, favorable interactions with key amino acid residues. For example, a hydrogen bond donor or acceptor might be added to the benzothiazole scaffold to engage with a corresponding residue in the target, thereby increasing binding affinity and selectivity. youtube.commdpi.com

Another principle is the modification of the scaffold itself to improve its fit within the binding site or to alter its physicochemical properties. For instance, replacing a phenyl ring with a different aromatic or heteroaromatic system can lead to better interactions and improved selectivity against off-target proteins. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4,6,7-trifluorobenzothiazole, and how can fluorination efficiency be optimized?

- Answer : Synthesis typically involves multi-step halogenation and cyclization. For fluorinated benzothiazoles, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions. Key parameters include temperature control (80–120°C) and reaction time (12–24 hours), with DMF or DMSO as solvents to enhance reactivity . Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures). Yield optimization requires careful stoichiometry of fluorinating agents and exclusion of moisture .

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹⁹F/¹³C) to confirm substitution patterns and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FTIR to identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹).

- X-ray crystallography for definitive structural elucidation, particularly for polymorph identification .

Q. What safety protocols are required for handling fluorinated benzothiazoles?

- Answer : Key measures include:

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols .

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Storage : Protect from light in airtight glass containers at 2–8°C. Avoid incompatible materials (strong oxidizers, bases) .

- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated benzothiazole derivatives?

- Answer : Discrepancies often arise from structural analogs (e.g., chloro vs. fluoro substitutions) or assay conditions. To address this:

- Standardize assays : Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and controls.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 7-Cl with 7-F) and compare IC₅₀ values .

- Validate mechanisms : Probe target engagement via fluorescence quenching or competitive binding assays .

Q. What strategies improve the photostability and fluorescence quantum yield of this compound derivatives?

- Answer : Enhance photostability by:

- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to reduce photooxidation.

- Solvent selection : Use degassed acetonitrile or DMSO to minimize singlet oxygen generation.

- Encapsulation : Embed in cyclodextrins or polymeric nanoparticles to shield from UV light. Fluorescence yield can be increased via π-extension (e.g., conjugation with coumarin) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Answer : Employ:

- Docking simulations (AutoDock Vina) to predict binding affinity for targets like Candida albicans CYP51.

- DFT calculations (B3LYP/6-31G*) to optimize electronic properties for charge-transfer interactions.

- MD simulations (GROMACS) to assess stability of inhibitor-enzyme complexes over 100 ns trajectories .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Answer : Key challenges include:

- Purification bottlenecks : Replace column chromatography with fractional crystallization or continuous-flow reactors.

- Fluorination reproducibility : Use automated pressure reactors to maintain anhydrous conditions.

- Waste management : Neutralize HF byproducts with CaCO₃ slurry .

Methodological Considerations

Q. How should researchers design dose-response studies for evaluating toxicity in mammalian cells?

- Answer :

- Cell lines : Use HepG2 (liver) and HEK293 (kidney) for organ-specific toxicity.

- Concentration range : Test 0.1–100 µM, with 24–72 hr exposure.

- Endpoints : Measure viability (MTT assay), ROS generation (DCFH-DA probe), and apoptosis (Annexin V/PI staining) .

Q. What chromatographic methods are optimal for separating fluorinated benzothiazole metabolites?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.